3-(3,4-dimethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(3,4-dimethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethyl group, which is often incorporated into molecules to enhance their metabolic stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between nitrile imines and thiols.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation, which involves the use of radical initiators and trifluoromethylating agents.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through nucleophilic substitution reactions, where the phenyl group is introduced using appropriate phenylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the trifluoromethyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the triazole ring can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and are often studied through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-3-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
- (1,2-BIS-(3,4-DIMETHOXY-PHENYL)-ETHYLIDENE)-(1,2,4)TRIAZOL-4-YL-AMINE
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine stands out due to its unique combination of a dimethoxyphenyl group and a trifluoromethyl group. This combination enhances its metabolic stability, bioavailability, and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H17F3N4O2S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H17F3N4O2S/c1-26-14-7-6-12(9-15(14)27-2)16-23-24-17(25(16)22)28-10-11-4-3-5-13(8-11)18(19,20)21/h3-9H,10,22H2,1-2H3 |
InChI Key |
LDKIGISROSZDBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F)OC |
Origin of Product |
United States |
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